3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide
Overview
Description
3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)acrylamide is a useful research compound. Its molecular formula is C28H22ClN5O5 and its molecular weight is 544.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 543.1309465 g/mol and the complexity rating of the compound is 935. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Photo-stimulated Enzyme Activation
Research by Willner et al. (1993) explores the immobilization of α-chymotrypsin in acrylamide copolymers containing photoisomerizable components, demonstrating photoswitchable biocatalytic activities. This suggests potential applications of similar compounds in creating responsive biocatalytic systems, where activity can be modulated by light (Willner et al., 1993).
Heterocyclic Chemistry Applications
Kariuki et al. (2022) detail the synthesis and structural determination of a related acrylamide compound. The methodology and structural analysis techniques applied could inform research into synthesizing and characterizing compounds like the one , with potential applications in designing new materials or pharmaceuticals (Kariuki et al., 2022).
Antitumor Activity
Hassan et al. (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides with in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, demonstrating the potential of pyrazole derivatives in cancer treatment. This work points to the possibility of exploring the antitumor activity of similar compounds (Hassan et al., 2014).
Enhanced Oil Recovery
Gou et al. (2015) developed novel acrylamide-based copolymers functionalized with imidazoline derivative and/or sulfonate for enhanced oil recovery, showcasing the utility of such compounds in improving oil extraction processes. This research indicates potential industrial applications of acrylamide derivatives in energy sectors (Gou et al., 2015).
Properties
IUPAC Name |
(E)-3-[1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)pyrazol-4-yl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClN5O5/c1-38-25-12-11-18(14-26(25)39-2)27-21(17-33(32-27)16-19-7-3-4-8-22(19)29)13-20(15-30)28(35)31-23-9-5-6-10-24(23)34(36)37/h3-14,17H,16H2,1-2H3,(H,31,35)/b20-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFWDJNIBBMSHMB-DEDYPNTBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2C=C(C#N)C(=O)NC3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NN(C=C2/C=C(\C#N)/C(=O)NC3=CC=CC=C3[N+](=O)[O-])CC4=CC=CC=C4Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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